methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate is a complex organic compound featuring an indole derivative. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole core is particularly useful in the construction of pharmaceuticals and natural products.
Biology: Indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Melatonin: A well-known indole derivative with applications in regulating sleep and circadian rhythms.
Serotonin: An important neurotransmitter derived from tryptophan, another indole-containing compound.
Uniqueness: Methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate stands out due to its specific structural features, which confer unique reactivity and biological activity compared to other indole derivatives
Properties
IUPAC Name |
methyl 2-[(2-methyl-2,3-dihydroindole-1-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-11-13-7-3-6-10-16(13)20(12)18(22)19-15-9-5-4-8-14(15)17(21)23-2/h3-10,12H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZLYPACKUXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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